(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid

Description

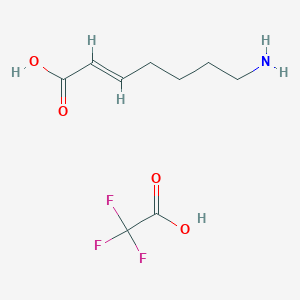

The compound "(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid" consists of two components:

- (E)-7-Aminohept-2-enoic acid: A non-proteinogenic amino acid with a seven-carbon chain, an amino group at the seventh carbon, and an α,β-unsaturated carboxylic acid (E-configuration double bond at C2). This structure may confer unique conformational rigidity and reactivity, making it relevant in peptide synthesis or drug design.

- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated organic acid (pKa ~0.23) widely used as a solvent, catalyst, and counterion in organic synthesis and analytical chemistry .

The combination likely forms a salt or co-crystal, leveraging TFA’s acidity to enhance solubility or stability.

Properties

IUPAC Name |

(E)-7-aminohept-2-enoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c8-6-4-2-1-3-5-7(9)10;3-2(4,5)1(6)7/h3,5H,1-2,4,6,8H2,(H,9,10);(H,6,7)/b5-3+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWJCKOOMSTHMP-WGCWOXMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC=CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C/C=C/C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hept-2-enoic acid and trifluoroacetic acid.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amino and trifluoroacetic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

- TFA : Despite its utility, environmental persistence (detected in atmospheric samples up to 7,447 pg/m³ ) and regulatory scrutiny (e.g., SVHC classification for related fluorinated compounds ) warrant alternatives in sustainable chemistry.

- (E)-7-Aminohept-2-enoic Acid: Further studies are needed to elucidate its pharmacokinetics, stability, and compatibility with biological systems.

Biological Activity

(E)-7-Aminohept-2-enoic acid; 2,2,2-trifluoroacetic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, interactions with cellular systems, and implications in drug design.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a double bond in its heptanoic acid backbone, along with trifluoroacetic acid (TFA) which enhances its solubility and stability. The structural formula can be summarized as follows:

- IUPAC Name : (E)-7-Aminohept-2-enoic acid; 2,2,2-trifluoroacetic acid

- CAS Number : 2460763-66-8

- Molecular Formula : C7H12F3N1O2

Antimicrobial Properties

Research has shown that compounds containing TFA exhibit notable antimicrobial activities. A study highlighted that the incorporation of TFA into lipopeptides significantly enhanced their efficacy against Gram-positive bacteria compared to Gram-negative strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various strains, indicating that a positive charge of at least +2 is crucial for observing significant antimicrobial effects .

| Compound Type | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Lipopeptides with TFA | 5 | 10 |

| Lipopeptides without TFA | 20 | 40 |

Cellular Interactions

The compound has been investigated for its ability to interact with specific cellular targets. For instance, studies on amino acids similar to (E)-7-aminohept-2-enoic acid have demonstrated their role as substrates for amino acid transporters in brain tissue. This suggests potential applications in imaging and treating brain tumors . The transport properties were assessed using PET imaging in mouse models, showing varying uptake levels depending on structural modifications .

Case Study: Brain Tumor Imaging

A notable case study involved the use of fluorinated analogs of (E)-7-aminohept-2-enoic acid in PET imaging for brain tumors. The study compared the uptake of these compounds in a delayed brain tumor model, revealing that modifications to the amino acid structure could enhance brain availability and specificity for tumor cells .

The mechanism by which (E)-7-aminohept-2-enoic acid exerts its biological effects involves modulation of enzyme activity and cellular pathways. In particular, it has been suggested that this compound may inhibit certain kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells . The trifluoroacetate moiety plays a role in stabilizing the compound's interaction with target proteins.

Safety and Toxicity

While TFA is known for enhancing solubility and bioactivity, it also raises concerns regarding toxicity. Studies on trifluoroacetic acid have indicated potential cytotoxic effects at high concentrations. For instance, hemolysis tests demonstrated that compounds with higher positive charges could exhibit increased toxicity towards human erythrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.